molecular formula C15H16N4OS B280304 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B280304
M. Wt: 300.4 g/mol
InChI Key: JUDMMABWXGBUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide X is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Specifically, this compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and cancer cell growth.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In animal models, this compound X has been shown to reduce tumor growth and improve survival rates. Additionally, this compound X has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases. However, the exact biochemical and physiological effects of this compound X in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide X in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound X has shown low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using this compound X in lab experiments is its limited availability. Compound X is a novel chemical this compound, and its synthesis method is complex, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide X. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its biochemical and physiological effects in humans. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound X to increase its availability for lab experiments and potential clinical use.
Conclusion
In conclusion, this compound X is a novel chemical this compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound X as a therapeutic agent and to develop more efficient synthesis methods for its use in lab experiments and potential clinical use.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide X involves the reaction of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid with ethyl hydrazinecarboxylate in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound X.

Scientific Research Applications

Compound X has shown promising results in various scientific research applications. One of the most notable applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide X inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound X has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4OS/c1-2-19-8-7-12(18-19)14(20)17-15-11(9-16)10-5-3-4-6-13(10)21-15/h7-8H,2-6H2,1H3,(H,17,20)

InChI Key

JUDMMABWXGBUMY-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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